Adrenosterone

Vue d'ensemble

Description

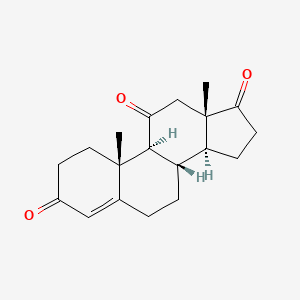

L'adrénostérone, également connue sous le nom d'androst-4-ène-3,11,17-trione, est une hormone stéroïde ayant un effet androgène faible. Elle a été isolée pour la première fois en 1936 de la corticosurrénale par Tadeus Reichstein à l'Université de Bâle. L'adrénostérone est présente en quantités infimes chez les humains et la plupart des mammifères, et en quantités plus importantes chez les poissons, où elle sert de précurseur à l'androgène principal, la 11-kétotestostérone .

Méthodes De Préparation

Voies Synthétiques et Conditions Réactionnelles : L'adrénostérone peut être synthétisée par diverses méthodes, y compris la réaction de Diels-Alder. Une approche classique implique la réaction d'un acide cétonique avec de l'isopropényllithium pour former un alcool allylique tertiaire, qui est ensuite soumis à d'autres réactions pour produire de l'adrénostérone .

Méthodes de Production Industrielle : La production industrielle d'adrénostérone implique généralement l'utilisation de procédés de transformation microbienne. Des souches spécifiques de micro-organismes sont utilisées pour convertir les stéroïdes précurseurs en adrénostérone par une série de réactions enzymatiques .

Analyse Des Réactions Chimiques

Types de Réactions : L'adrénostérone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Conversion en 11-kétotestostérone.

Réduction : Formation de la 11β-hydroxyandrostènedione.

Substitution : Diverses substitutions aux positions 3, 11 et 17.

Réactifs et Conditions Courantes :

Oxydation : Permanganate de potassium ou trioxyde de chrome.

Réduction : Borohydrure de sodium ou hydrure d'aluminium lithium.

Substitution : Agents halogénants comme le brome ou le chlore.

Principaux Produits :

Oxydation : 11-kétotestostérone.

Réduction : 11β-hydroxyandrostènedione.

Substitution : Divers dérivés halogénés

4. Applications de la Recherche Scientifique

L'adrénostérone a plusieurs applications de recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse d'autres hormones stéroïdes.

Biologie : Étudiée pour son rôle dans le système endocrinien et ses effets sur le métabolisme.

Médecine : Enquête sur son utilisation potentielle dans le traitement des affections liées au déséquilibre de la cortisol, telles que le syndrome de Cushing.

Industrie : Utilisée dans la production de compléments alimentaires destinés à la perte de graisse et au gain musculaire

5. Mécanisme d'Action

L'adrénostérone est considérée comme un inhibiteur sélectif compétitif de l'enzyme 11β-hydroxystéroïde déshydrogénase de type 1 (11βHSD1). Cette enzyme est responsable de l'activation de la cortisol à partir de la cortisone. En inhibant cette enzyme, l'adrénostérone empêche la dégradation musculaire et contribue à ses effets sur la perte de graisse et le gain musculaire .

Composés Similaires :

11-Kétotestostérone : Un androgène principal chez les poissons, dérivé de l'adrénostérone.

11β-Hydroxyandrostènedione : Un métabolite formé par la réduction de l'adrénostérone.

Androstènedione : Une autre hormone stéroïde ayant des effets androgènes similaires

Unicité : L'adrénostérone est unique en raison de son faible effet androgène et de son rôle de précurseur de la 11-kétotestostérone. Sa capacité à inhiber la 11βHSD1 la distingue des autres composés similaires, ce qui la rend précieuse dans la recherche et les applications industrielles .

Applications De Recherche Scientifique

Endocrinology and Hormonal Regulation

Adrenosterone plays a significant role in hormonal regulation, particularly concerning its interaction with other steroids. Research indicates that it may act as a competitive selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which converts cortisone to cortisol. This inhibition can help prevent muscle breakdown, making this compound a subject of interest in studies related to muscle preservation and metabolic health .

Case Study: Hormonal Effects on Muscle Preservation

A study investigated the effects of this compound supplementation on muscle preservation during caloric restriction. Participants who received this compound showed significantly lower levels of muscle degradation markers compared to the control group, suggesting its potential utility in clinical settings for patients at risk of muscle wasting .

Sports Medicine and Performance Enhancement

This compound has been explored for its potential use in enhancing athletic performance. It is classified as an anabolic androgenic steroid by the World Anti-Doping Agency due to its ability to influence muscle mass and strength. However, its use is controversial due to ethical considerations surrounding performance enhancement in sports .

Data Table: Effects of this compound on Athletic Performance

| Study | Dosage | Duration | Results |

|---|---|---|---|

| Wallace et al. (2021) | 100 mg/day | 12 weeks | No significant increase in testosterone levels |

| Leder et al. (2021) | 300 mg/day | 7 days | Significant increase in testosterone levels (4.93 ng/mL) |

| National Toxicology Program (2018) | Variable doses | 14 weeks | No dose-limiting toxicity observed; potential adverse effects on fertility |

Metabolic Research

Research into this compound's metabolic effects has revealed its potential role in regulating lipid metabolism and body composition. Studies have shown that this compound supplementation can lead to reductions in body fat percentage while promoting lean muscle mass .

Case Study: Metabolic Effects on Body Composition

In a controlled trial involving overweight subjects, those receiving this compound experienced a statistically significant reduction in body fat compared to the placebo group over a 12-week period. The findings suggest that this compound may aid in weight management strategies .

Mécanisme D'action

Adrenosterone is thought to act as a competitive selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). This enzyme is responsible for the activation of cortisol from cortisone. By inhibiting this enzyme, this compound prevents muscle breakdown and contributes to its effects on fat loss and muscle gain .

Comparaison Avec Des Composés Similaires

11-Ketotestosterone: A primary androgen in fish, derived from adrenosterone.

11β-Hydroxyandrostenedione: A metabolite formed through the reduction of this compound.

Androstenedione: Another steroid hormone with similar androgenic effects

Uniqueness: this compound is unique due to its weak androgenic effect and its role as a precursor to 11-ketotestosterone. Its ability to inhibit 11βHSD1 distinguishes it from other similar compounds, making it valuable in research and industrial applications .

Activité Biologique

Adrenosterone, a steroid hormone derived from dehydroepiandrosterone (DHEA), plays a significant role in various biological processes. It has garnered attention for its potential therapeutic applications and biological activities, particularly in cancer research and neurobiology. This article explores the biological activity of this compound, highlighting key findings from recent studies.

This compound primarily acts through its influence on the hydroxysteroid dehydrogenase (HSD) enzyme system, particularly HSD11β1. This enzyme is crucial for the interconversion of active and inactive glucocorticoids, impacting various physiological processes:

- Inhibition of Metastasis : Recent studies using a zebrafish model demonstrated that this compound inhibits the metastatic dissemination of cancer cells by downregulating mesenchymal markers such as Snail and Slug while promoting epithelial markers like E-cadherin . This suggests a potential role for this compound in cancer therapy by preventing metastasis.

- Neurosteroid Activity : this compound has been implicated in neurobiological effects, potentially influencing mood and behavior. It is part of a broader class of neurosteroids that modulate neurotransmission and may have antidepressant effects .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

- Zebrafish Model Study : A study utilized a transgenic zebrafish model to examine the effects of this compound on liver tumor metastasis. The results indicated that this compound-treated cells exhibited reduced migration and increased expression of epithelial markers, suggesting its role as a potential therapeutic agent against metastatic cancer .

- Neurosteroid Research : In a clinical study involving patients with midlife depression, administration of DHEA (a precursor to this compound) resulted in increased plasma levels of neurosteroids, including this compound. This increase was associated with improvements in depressive symptoms, indicating the hormone's potential role in mood regulation .

Research Findings

Recent research has expanded our understanding of this compound's biological activities:

- Electrophysiological Effects : Studies have shown that anabolic-androgenic steroids (AAS), including this compound, can affect ion channels in excitable tissues, which may lead to both beneficial and adverse effects on brain function and behavior .

- Potential Therapeutic Applications : this compound's ability to modulate key metabolic pathways suggests it could be explored further for therapeutic applications in conditions like cancer and mood disorders. Its interactions with HSD enzymes highlight its importance in steroid metabolism and hormonal balance .

Propriétés

IUPAC Name |

(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRPTBIGEANTGU-IRIMSJTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020915, DTXSID801019311 | |

| Record name | (+/-)-Adrenosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adrenosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adrenosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

382-45-6, 911474-75-4, 82043-34-3 | |

| Record name | Adrenosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adrenosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Androstene-3,11,17-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911474754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADRENOSTERONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Adrenosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adrenosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androst-4-ene-3,11,17-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADRENOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE4E9102GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adrenosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.